![molecular formula C19H19BrN2O4 B269385 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
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Overview
Description
5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as BMB, is a chemical compound that has been widely studied for its potential medical applications. BMB is a benzamide derivative that has been shown to have significant effects on the human body, particularly in the field of cancer research. In
Mechanism of Action
5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide can induce DNA damage and cell death in cancer cells. 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation. This dual mechanism of action makes 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to induce cell cycle arrest in cancer cells, leading to their death. 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In addition to its anti-cancer properties, 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for PARP and CK2, which makes it a promising candidate for cancer treatment with minimal side effects. However, 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have low solubility in water, which can limit its effectiveness in vivo. Additionally, 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has a relatively short half-life in the body, which may require frequent dosing to achieve therapeutic effects.
Future Directions
There are several future directions for research on 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the development of more effective formulations of 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide that can improve its solubility and bioavailability. Another area of interest is the exploration of 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide's mechanism of action and its potential use in treating neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide involves the reaction of 2-bromo-4-methoxybenzoic acid with morpholine and triethylamine to form the intermediate product, which is then reacted with 2-(4-morpholinylcarbonyl)aniline to obtain 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide. The synthesis process has been optimized to achieve a high yield of 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide with good purity.
Scientific Research Applications
5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide |
---|---|
Molecular Formula |
C19H19BrN2O4 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19BrN2O4/c1-25-17-7-6-13(20)12-15(17)18(23)21-16-5-3-2-4-14(16)19(24)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23) |
InChI Key |
KNOXEKCITPVQCL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origin of Product |
United States |
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